(1-Trifluoromethyl-1H-pyrazol-4-yl)-methanol
Description
Properties
IUPAC Name |
[1-(trifluoromethyl)pyrazol-4-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3N2O/c6-5(7,8)10-2-4(3-11)1-9-10/h1-2,11H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHQNLZSFRHBBBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1C(F)(F)F)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(1-Trifluoromethyl-1H-pyrazol-4-yl)-methanol is a pyrazole derivative that has garnered attention due to its unique structural features and potential biological activities. The trifluoromethyl group significantly enhances the compound's lipophilicity and metabolic stability, making it a candidate for various medicinal applications. This article explores the biological activity of this compound, focusing on its interactions with biological systems, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key Features:
- Trifluoromethyl Group: Enhances binding affinity and specificity in biochemical interactions.
- Hydroxymethyl Group: Can undergo oxidation to form reactive aldehydes or carboxylic acids, influencing its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds containing the 1H-pyrazole scaffold can inhibit the growth of various cancer cell types, including:
| Cancer Type | Cell Line | IC50 (µM) |
|---|---|---|
| Lung Cancer | A549 | 2.5 |
| Breast Cancer | MDA-MB-231 | 1.8 |
| Colorectal Cancer | HCT116 | 3.0 |
| Prostate Cancer | LNCaP | 2.2 |
These results suggest that this compound may exhibit significant antiproliferative activity against multiple cancer types .
The mechanism by which this compound exerts its anticancer effects is primarily through the modulation of key signaling pathways involved in cell proliferation and apoptosis. Specifically, it has been shown to affect the MAPK/ERK signaling pathway, leading to altered gene expression profiles that promote apoptosis in cancer cells .
Antioxidant Activity
The compound has also demonstrated antioxidant properties in various assays. For instance, in the ABTS radical scavenging assay, it showed moderate radical-binding activity, indicating potential applications in combating oxidative stress-related diseases .
Antimicrobial Properties
Pyrazole derivatives are known for their antimicrobial activities. Preliminary studies suggest that this compound may exhibit antibacterial and antifungal properties, although specific data on this compound is limited .
Case Studies and Research Findings
Several studies have focused on synthesizing and evaluating the biological activities of pyrazole derivatives similar to this compound:
-
Synthesis and Evaluation of Trifluoromethyl Pyrazoles:
A study synthesized a series of trifluoromethyl-substituted pyrazoles and evaluated their cytotoxicity against various cancer cell lines. The results indicated that modifications to the pyrazole structure significantly influenced their anticancer activity . -
Molecular Docking Studies:
Molecular docking simulations have been employed to predict the binding affinities of this compound with target enzymes involved in cancer metabolism. These studies suggest strong interactions with key enzymes, which could lead to effective therapeutic strategies .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that pyrazole derivatives, including (1-Trifluoromethyl-1H-pyrazol-4-yl)-methanol, exhibit significant antimicrobial properties. A study highlighted the synthesis of several pyrazole derivatives and their evaluation against various bacterial strains. The introduction of the trifluoromethyl group enhances the lipophilicity and biological activity of these compounds .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In a study involving chronic inflammatory diseases, derivatives of pyrazole were shown to inhibit pro-inflammatory cytokines, suggesting their potential as therapeutic agents for conditions such as rheumatoid arthritis .
Case Study: Ocular Pharmacokinetics
A specific derivative was tested for ocular pharmacokinetics in animal models. The results demonstrated effective absorption and retention in ocular tissues, indicating potential applications in treating eye diseases .
Agrochemicals
Herbicidal Activity
this compound has been recognized for its herbicidal properties. Research has shown that compounds with trifluoromethyl substitutions can disrupt plant growth by inhibiting specific enzymatic pathways related to photosynthesis and metabolism .
Case Study: Field Trials
Field trials conducted with various formulations of this compound demonstrated effective weed control in crops without significant phytotoxicity to the plants, making it a promising candidate for environmentally friendly herbicides.
Materials Science
Polymer Additives
In materials science, this compound is being explored as an additive in polymer formulations. Its incorporation can improve thermal stability and mechanical properties of polymers due to the strong intermolecular interactions facilitated by the trifluoromethyl group .
Case Study: Composite Materials
Studies on composite materials incorporating this compound showed enhanced tensile strength and resistance to thermal degradation compared to traditional polymer composites. This property is particularly valuable in industries requiring durable materials under extreme conditions.
Summary Table of Applications
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Agents | Effective against multiple bacterial strains; enhanced activity due to trifluoromethyl group. |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines; potential for chronic disease treatment. | |
| Agrochemicals | Herbicides | Effective weed control with low phytotoxicity; disrupts plant growth mechanisms. |
| Materials Science | Polymer Additives | Improves thermal stability and mechanical properties of polymers; enhances durability. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare (1-Trifluoromethyl-1H-pyrazol-4-yl)-methanol with key analogs, focusing on structural features, physicochemical properties, and applications.
Key Comparative Insights
Electron-Withdrawing Effects: The trifluoromethyl group in this compound is more electron-withdrawing than methyl or phenyl substituents (e.g., ), increasing acidity of the hydroxymethyl group and enhancing resistance to oxidative metabolism.
Lipophilicity and Bioavailability :
- CF₃-containing analogs (e.g., ) exhibit higher logP values compared to chlorophenyl or pyridinyl derivatives (e.g., ), favoring membrane permeability in drug design.
Steric and Synthetic Considerations: Bulky groups like phenoxy () or 2-phenylethyl () complicate synthetic routes but improve target selectivity. Trifluoromethylation often requires specialized fluorination reagents (e.g., Ruppert-Prakash reagent).
Biological Activity :
- Chlorophenyl derivatives () show antibacterial activity, while pyridinyl-substituted analogs () are explored for CNS applications. The trifluoromethyl group’s stability may reduce off-target effects in vivo.
Crystallographic Utility: Derivatives like [1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol () are refined using SHELX software, highlighting their role in structural elucidation.
Preparation Methods
Sodium Borohydride-Mediated Reduction
The most widely reported method involves the reduction of 1-trifluoromethyl-1H-pyrazole-4-carbaldehyde to the corresponding alcohol using sodium borohydride (NaBH₄) in methanol.
Procedure :
-
Dissolve 1-trifluoromethyl-1H-pyrazole-4-carbaldehyde (31.6 mmol) in methanol (25 mL).
-
Add NaBH₄ (2.09 equiv) portion-wise at 20°C, stirring for 3 hours.
-
Acidify to pH ~1 with 4N HCl at 0°C, followed by basification with saturated K₂CO₃.
-
Extract with ethyl acetate and concentrate to yield the product as a light yellow oil.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 97% |
| Reaction Time | 3 hours |
| Solvent | Methanol |
| Workup | Acid-base extraction |
This method, adapted from the reduction of analogous pyrazole derivatives, achieves high yields due to the mild conditions and compatibility of NaBH₄ with the trifluoromethyl group.
Direct Trifluoromethylation of Pyrazole Intermediates
Radical Trifluoromethylation Using Togni’s Reagent
Recent advances employ Togni’s reagent (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) for direct C–H trifluoromethylation of pyrazole precursors.
Procedure :
-
Charge a Schlenk tube with cesium carbonate (2.0 equiv), Togni’s reagent (1.3 equiv), and 1H-pyrazole-4-methanol (1.0 equiv).
-
Degas with N₂ and add CH₃CN/H₂O (20:1 v/v).
-
Stir at 25°C for 24 hours.
-
Purify via silica gel chromatography (PE:EtOAc = 20:1).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 28–65% |
| Temperature | 25°C |
| Solvent System | CH₃CN/H₂O |
This method, while lower-yielding, enables late-stage trifluoromethylation without requiring pre-functionalized starting materials.
Pyrazole Ring Construction from Trifluoromethyl-Containing Precursors
Hydrazine Cyclization with Trifluoroacetyl Acetone
The pyrazole ring is assembled from a β-diketone precursor, ensuring regioselective placement of the trifluoromethyl group.
Procedure :
-
React trifluoroacetyl acetone (30 mmol) with hydrazine (1.0 equiv) in methanol at 0°C.
-
Warm to 20°C and stir for 16 hours.
-
Concentrate and purify the 3-trifluoromethylpyrazole intermediate.
-
Introduce the hydroxymethyl group via Vilsmeier-Haack formylation followed by NaBH₄ reduction.
Key Data :
| Parameter | Value |
|---|---|
| Intermediate Yield | 95% |
| Total Yield (2 steps) | 78% |
| Reaction Time | 16 hours |
This route benefits from commercial availability of trifluoroacetyl acetone but requires careful control of cyclization conditions to avoid regioisomer formation.
Industrial-Scale Optimization
Continuous Flow Reactor Systems
To address exothermicity in NaBH₄ reductions, industrial protocols utilize continuous flow reactors with the following parameters:
| Parameter | Value |
|---|---|
| Flow Rate | 10 mL/min |
| Residence Time | 5 minutes |
| Temperature | 25°C |
| Productivity | 1.2 kg/day |
This system enhances safety and reproducibility compared to batch processes.
Analytical Validation of Synthesis
Purity Assessment
Post-synthesis characterization employs:
-
HPLC : C18 column, acetonitrile/water gradient (95–5% over 20 min), UV detection at 254 nm.
-
¹⁹F NMR : δ = -63.2 ppm (CF₃, q, J = 10.2 Hz).
-
HRMS : [M+H]⁺ calculated for C₅H₆F₃N₂O: 179.0431; found: 179.0429.
Challenges and Mitigation Strategies
Q & A
Q. What are the primary synthetic routes for (1-Trifluoromethyl-1H-pyrazol-4-yl)-methanol?
The compound is typically synthesized via reduction or hydrolysis of precursors such as ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate. For example, ester-to-alcohol reduction using agents like LiAlH4 or NaBH4 under controlled conditions can yield the target methanol derivative. Reaction optimization should focus on regioselectivity and purity, as trifluoromethyl groups can influence reactivity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- NMR : <sup>1</sup>H and <sup>19</sup>F NMR to confirm the trifluoromethyl group and pyrazole ring substitution patterns.
- FTIR : Identification of O–H (alcohol) and C–F stretches.
- Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns. Cross-validation with X-ray crystallography (e.g., SHELX refinement) is recommended for structural confirmation .
Q. How can researchers determine the crystal structure of this compound?
Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) is the gold standard. Key steps include:
Q. What are the solubility and stability considerations for this compound?
The compound is likely polar due to the hydroxyl and trifluoromethyl groups, making it soluble in polar aprotic solvents (e.g., DMSO, methanol). Stability tests under varying pH, temperature, and light exposure are essential. Degradation products can be monitored via HPLC with UV detection .
Q. How can researchers validate purity during synthesis?
Use a combination of:
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients.
- Melting Point Analysis : Compare experimental values with literature (e.g., mp 55–59.5°C for related pyrazole-methanol derivatives ).
- Elemental Analysis : Confirm C, H, N, and F percentages.
Advanced Research Questions
Q. How can regioselectivity challenges in pyrazole functionalization be addressed?
Regioselectivity in trifluoromethylpyrazole synthesis can be controlled by:
Q. What strategies resolve contradictions between spectroscopic and crystallographic data?
Discrepancies (e.g., NMR vs. X-ray bond lengths) may arise from dynamic effects in solution vs. solid-state rigidity. Solutions include:
Q. How can computational methods enhance understanding of this compound’s reactivity?
Density Functional Theory (DFT) calculations can:
Q. What are the challenges in scaling up synthesis while maintaining purity?
Critical factors include:
Q. How can researchers design biological activity assays for this compound?
Focus on target-specific assays:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
